molecular formula C8H13NO2 B12977313 (E)-1-Cyclopropylethan-1-one O-oxiran-2-ylmethyl oxime

(E)-1-Cyclopropylethan-1-one O-oxiran-2-ylmethyl oxime

Cat. No.: B12977313
M. Wt: 155.19 g/mol
InChI Key: VUKBRMKUMYFIKK-RMKNXTFCSA-N
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Description

(E)-1-Cyclopropylethan-1-one O-oxiran-2-ylmethyl oxime is a complex organic compound that features a cyclopropyl group, an ethanone moiety, and an oxime functional group attached to an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Cyclopropylethan-1-one O-oxiran-2-ylmethyl oxime typically involves multiple steps:

    Formation of the Cyclopropylethanone: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane.

    Oxime Formation: The ethanone group is then converted to an oxime by reacting with hydroxylamine under acidic or basic conditions.

    Oxirane Ring Formation: The final step involves the formation of the oxirane ring, which can be done through an epoxidation reaction using a peracid such as m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Cyclopropylethan-1-one O-oxiran-2-ylmethyl oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to a nitroso compound using oxidizing agents like hydrogen peroxide.

    Reduction: The oxime can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols open the ring to form new compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted oxirane derivatives.

Scientific Research Applications

(E)-1-Cyclopropylethan-1-one O-oxiran-2-ylmethyl oxime has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of drugs.

    Industry: Utilized in the production of polymers and other materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-1-Cyclopropylethan-1-one O-oxiran-2-ylmethyl oxime involves its reactive functional groups:

    Oxirane Ring: The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of various adducts.

    Oxime Group: The oxime group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylethanone derivatives: Compounds with similar cyclopropyl and ethanone structures.

    Oxirane derivatives: Compounds containing oxirane rings, such as epoxides.

    Oxime derivatives: Compounds with oxime functional groups, such as aldoximes and ketoximes.

Uniqueness

(E)-1-Cyclopropylethan-1-one O-oxiran-2-ylmethyl oxime is unique due to the combination of its cyclopropyl, ethanone, oxime, and oxirane functionalities

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(E)-1-cyclopropyl-N-(oxiran-2-ylmethoxy)ethanimine

InChI

InChI=1S/C8H13NO2/c1-6(7-2-3-7)9-11-5-8-4-10-8/h7-8H,2-5H2,1H3/b9-6+

InChI Key

VUKBRMKUMYFIKK-RMKNXTFCSA-N

Isomeric SMILES

C/C(=N\OCC1CO1)/C2CC2

Canonical SMILES

CC(=NOCC1CO1)C2CC2

Origin of Product

United States

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